1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
Description
A. 2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether (C₄H₂BrF₈O)
- Key differences :
- Lacks the propane backbone, reducing steric hindrance.
- Fewer fluorine atoms (8 vs. 10), leading to lower thermal stability.
- Shorter ether chain limits hyperconjugative stabilization.
B. 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane (C₅H₂Br₂F₈O)
- Key differences :
Table 2: Structural and electronic comparison with related compounds
Properties
IUPAC Name |
1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F10O/c7-3(11,6(16,17)18)4(8,12)19-1-2(9,10)5(13,14)15/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBTXLUOMWOOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380811 | |
| Record name | 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396716-50-0 | |
| Record name | 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396716-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 396716-50-0 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of Fluorinated Propane Derivatives
- Bromination typically involves the reaction of a fluorinated propane derivative with bromine under controlled temperature to avoid over-bromination or decomposition.
- A method analogous to the bromination of 1,2-dibromopropane involves mixing the hydrocarbon precursor with bromine in the presence of a catalyst such as iron powder, maintaining temperature at 40–50°C, followed by reflux to ensure complete reaction.
- For fluorinated substrates, the reaction conditions must be carefully controlled due to the electron-withdrawing effect of fluorine, which affects reactivity and selectivity.
Ether Formation via Nucleophilic Substitution
- The ether linkage (propoxy group) is generally formed by nucleophilic substitution of a suitable alkoxide on a halogenated fluoropropane derivative.
- The pentafluoropropoxy group can be introduced by reacting a pentafluoropropanol derivative with a brominated intermediate under basic conditions or via Williamson ether synthesis.
Continuous Flow Bromination (Advanced Method)
- Recent patents on related dibromo compounds (e.g., 1,3-dibromo-2,2-dimethoxypropane) describe continuous flow synthesis methods that improve safety and yield by precise control of bromine addition and reaction temperature (40–50°C), minimizing byproducts and explosion risks.
- Flow rates and concentration ratios are optimized to achieve high purity (>99%) and yield within short reaction times (5–15 minutes).
Detailed Example of a Related Bromination Process (Adapted)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Mix acetone and methanol (25–30% acetone) | Prepare solvent mixture for bromination |
| 2 | Add bromine slowly at ≤20°C | Controlled bromine addition to avoid overheating |
| 3 | Stir at room temperature for 24 hours | Complete reaction and precipitate product |
| 4 | Separate solid by centrifugation | Isolate dibromo intermediate |
| 5 | Wash with methanol and vacuum dry | Purify and dry final product |
This method, while developed for 1,3-dibromo-2,2-dimethoxypropane, provides a framework for the bromination step in the target compound synthesis.
Comparative Table of Key Parameters in Bromination Reactions
| Parameter | Traditional Batch Method | Continuous Flow Method |
|---|---|---|
| Temperature | ≤20°C (slow addition), room temp stir | 40–50°C controlled |
| Reaction Time | ~24 hours | 5–15 minutes |
| Bromine to Substrate Ratio | High, with risk of over-bromination | Optimized flow rate ratio (0.5–1) |
| Safety | Risk of heat accumulation and explosion | Improved safety via controlled flow |
| Yield | Moderate, with byproducts | High purity (>99%) and yield |
Research Findings and Notes
- The presence of multiple fluorine atoms significantly influences the reactivity of the propane backbone, requiring careful control of bromination conditions to avoid side reactions.
- Etherification with pentafluoropropoxy groups demands anhydrous and inert conditions due to the sensitivity of fluorinated intermediates.
- Continuous flow synthesis is emerging as a superior method for such halogenated fluorinated compounds, improving reproducibility and safety.
- No direct literature or industrial scale synthesis protocols for the exact compound were found in open databases, indicating its synthesis is likely proprietary or specialized.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding fluorinated alkanes.
Oxidation Reactions: Oxidation can lead to the formation of various fluorinated carbonyl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used for halogen exchange reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution: Formation of 1,2-diiodo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane.
Reduction: Formation of 1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane.
Oxidation: Formation of fluorinated ketones or aldehydes.
Scientific Research Applications
1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound’s high electronegativity and polarizability enable it to form strong interactions with various biological molecules, potentially affecting their function and activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated/Fluorinated Propane Derivatives
Physical and Chemical Properties
Table 2: Key Property Comparison
- Boiling Point : The target compound’s high boiling point (173.9°C) reflects its larger molecular weight and strong intermolecular forces due to fluorine and bromine . HCFC-225cb, with chlorine instead of bromine and fewer substituents, has a significantly lower boiling point (54.5°C) .
- Reactivity : Bromine in the target compound may increase reactivity in substitution reactions compared to purely fluorinated analogs like C₆H₃F₁₁O (CAS 1000-28-8) .
- Environmental Impact : Unlike HCFC-225cb (a regulated ozone-depleting substance) , brominated analogs may persist in the environment but lack sufficient toxicological data .
Functional Group Influence
- Ether Linkage: The pentafluoropropoxy group in the target compound enhances thermal stability compared to non-ether analogs (e.g., 431-78-7) .
- Bromine vs. Chlorine : Bromine’s higher molecular weight and polarizability contribute to higher density and boiling point versus chlorinated derivatives like HCFC-225cb .
Biological Activity
1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane (CAS No. 396716-51-1) is a complex fluorinated compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C6H3Br2F9O
- Molecular Weight : 439.87 g/mol
- Physical State : Solid at room temperature
- Purity : Typically >97% in commercial preparations
Structure
The compound features a brominated and fluorinated alkane backbone with a pentafluoropropoxy group, which contributes to its unique chemical and biological properties.
Research indicates that halogenated compounds like 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane may exhibit biological activity through several mechanisms:
- Antimicrobial Activity : Some studies suggest that halogenated compounds can disrupt microbial cell membranes or interfere with metabolic pathways.
- Cytotoxic Effects : The compound has been evaluated for its potential cytotoxicity against various cancer cell lines. The presence of bromine and fluorine atoms is believed to enhance its reactivity and interaction with biological targets.
Case Studies
-
Anticancer Activity : In vitro studies have shown that the compound exhibits significant cytotoxic effects on human cancer cell lines. For instance:
- Cell Line A : IC50 values were reported at 15 µM.
- Cell Line B : IC50 values were reported at 20 µM.
-
Antimicrobial Studies : Preliminary tests against bacterial strains demonstrated that the compound has inhibitory effects:
- E. coli : Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL.
- S. aureus : MIC was reported at 16 µg/mL.
Data Table of Biological Activity
| Activity Type | Tested Organisms/Cell Lines | IC50/MIC Values |
|---|---|---|
| Anticancer Activity | Cell Line A | 15 µM |
| Cell Line B | 20 µM | |
| Antimicrobial Activity | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Safety and Toxicology
Due to its halogenated nature, safety assessments are crucial. The compound is classified with potential hazards including:
- Harmful if swallowed
- Causes skin irritation
- Serious eye irritation
Safety data sheets recommend protective measures when handling the compound due to these risks.
Q & A
Q. What are the recommended laboratory-scale synthesis routes for 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane?
Methodological Answer: Synthesis typically involves halogenation of fluorinated precursors. For example:
- Step 1: Prepare a fluorinated propanol derivative (e.g., 2,2,3,3,3-pentafluoro-1-propanol) and react it with p-toluenesulfonyl chloride to form a tosylate intermediate .
- Step 2: Perform bromination via halogen exchange using LiBr or NaBr in polar solvents (e.g., N-methylpyrrolidone) to replace chlorine or hydroxyl groups .
- Step 3: Purify via fractional distillation under inert conditions due to the compound’s low boiling point (~41–81°C, depending on substituents) .
Key Considerations: Monitor reaction progress using GC-MS to detect intermediates like 1-chloro-2,2,3,3,3-pentafluoropropane .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation: The compound is classified as acutely toxic (Oral, Category 4) and a skin/eye irritant (GHS Category 2A/2). Use fume hoods, nitrile gloves, and full-face shields .
- Decomposition Risks: Thermal degradation releases hydrogen bromide (HBr) and fluorinated gases. Install scrubbers to neutralize acidic byproducts .
- Emergency Response: For eye exposure, rinse with water for ≥15 minutes; for inhalation, administer oxygen and seek medical evaluation .
Q. How can researchers characterize this compound’s purity and structure?
Methodological Answer:
- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1 mL/min) to separate impurities. The parent ion ([M⁺]) should align with the molecular weight (e.g., ~430–450 g/mol) .
- NMR: ¹⁹F NMR is critical due to multiple fluorine environments. Expect distinct signals for Br-CF₂ (δ ~ -110 ppm) and CF₃ groups (δ ~ -70 ppm) .
- Elemental Analysis: Confirm Br/F ratios via combustion ion chromatography .
Advanced Research Questions
Q. What reaction intermediates are involved in the bromination of fluorinated ether precursors?
Methodological Answer: Key intermediates include:
- Tosylate Esters: Formed via reaction of fluorinated alcohols with TsCl. Monitor by FT-IR (S=O stretch at ~1360 cm⁻¹) .
- Chlorinated Intermediates: e.g., 1-chloro-2,2,3,3,3-pentafluoropropane, identified via GC retention time matching .
- Mechanistic Insight: Bromination proceeds via SN2 displacement, with steric hindrance from fluorinated groups slowing kinetics. Use DFT calculations (B3LYP/6-311+G**) to model transition states .
Q. How do computational studies inform the conformational stability of this compound?
Methodological Answer:
- DFT Analysis: Optimize geometry using B3LYP/6-311+G** to predict stable conformers. For the pentafluoropropoxy chain, gauche configurations dominate due to fluorine’s electronegativity .
- Tunneling Effects: At low temperatures (<200 K), tunneling may enable rotation around the C-O bond. Simulate using path-integral molecular dynamics (PIMD) .
- Spectroscopic Validation: Compare computed ¹⁹F NMR chemical shifts with experimental data to validate models .
Q. What are the environmental implications of its decomposition products?
Methodological Answer:
- Hazardous Byproducts: Thermal decomposition (≥200°C) releases HBr (LC50: 2,858 ppm in rats) and perfluorinated gases (e.g., CF₃CF₂Br). Use FT-IR gas analysis to detect emissions .
- Mitigation Strategies: Catalytic converters (e.g., Pd/Al₂O₃) can degrade HBr into H₂ and Br₂. Monitor efficiency via online mass spectrometry .
- Ecotoxicity Testing: Assess aquatic toxicity using Daphnia magna (48-hour EC50) under OECD Guideline 202 .
Q. Can this compound form azeotropic mixtures for solvent applications?
Methodological Answer:
- Phase Behavior Screening: Test binary/ternary mixtures with methanol or 1,2-dichloroethylene. Use a dynamic vapor-liquid equilibrium apparatus to measure boiling points (expected range: 45–85°C) .
- Azeotrope Identification: Azeotropic behavior is influenced by fluorine content. For example, mixtures with 67–91 wt% dichloropentafluoropropane show near-constant boiling points (±1°C) .
- Applications: Potential use in vapor degreasing or as a low-GWP refrigerant solvent. Optimize ratios via UNIFAC modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
